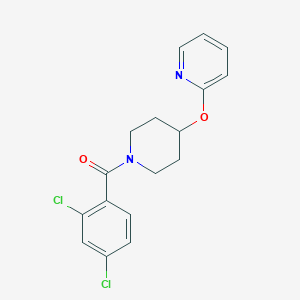
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has shown potential in scientific research applications. It is a small molecule antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep-wake cycles and other physiological processes.
Aplicaciones Científicas De Investigación
Synthesis Methods : Research on similar compounds shows advancements in synthesis methods. For example, Zheng Rui (2010) explored the synthesis of a related compound using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies : Studies like the one by C. S. Karthik et al. (2021) provide insights into the structural and theoretical aspects, including X-ray diffraction studies and energy framework analysis, of similar compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity : The in vitro antimicrobial activity of related compounds has been explored. For instance, L. Mallesha and K. Mohana (2014) synthesized derivatives and evaluated them for antibacterial and antifungal activities, with some compounds showing promising results (L. Mallesha & K. Mohana, 2014).
Neuroprotective Activities : Research by Y. Zhong et al. (2020) on aryloxyethylamine derivatives, which are structurally similar, revealed potential neuroprotective effects against cell death and ischemic activity in animal models, indicating possible applications in neuroprotection (Y. Zhong et al., 2020).
Chiral Intermediate Production : The production of chiral intermediates for pharmaceutical applications is another area of interest. Y. Ni et al. (2012) reported on the production of an important chiral intermediate of an anti-allergic drug using a specific strain of Kluyveromyces sp. (Y. Ni et al., 2012).
Molecular Docking and Antimicrobial Activity : Research on molecular structure, docking studies, and antimicrobial activity, like the study by C. Sivakumar et al. (2021), provides insights into the potential pharmaceutical applications of similar compounds (C. Sivakumar et al., 2021).
Cancer Cell Line Activity : Kanubhai D. Katariya et al. (2021) investigated novel heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel, demonstrating the potential application in cancer treatment (Kanubhai D. Katariya et al., 2021).
Chemical Synthesis and Characterization : Studies like the one by Farid M Sroor (2019) focus on the synthesis and characterization of new biologically active scaffolds, indicating the versatility of these compounds in various applications (Farid M Sroor, 2019).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVJANRTWFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

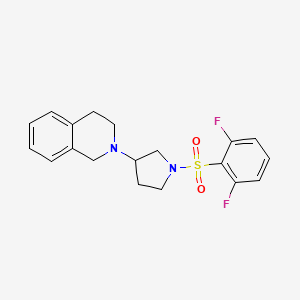
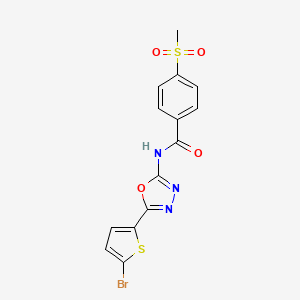
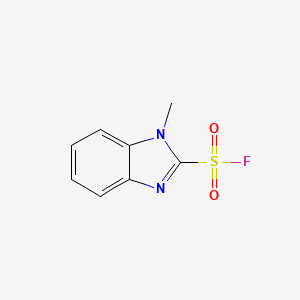
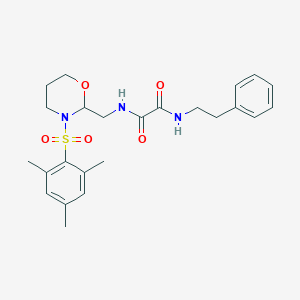
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)
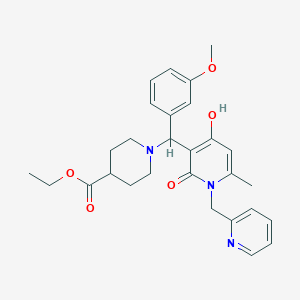
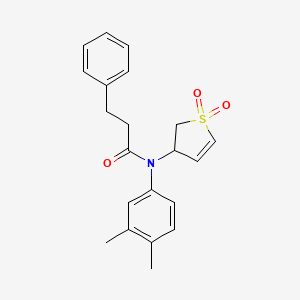
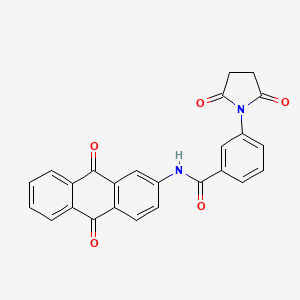
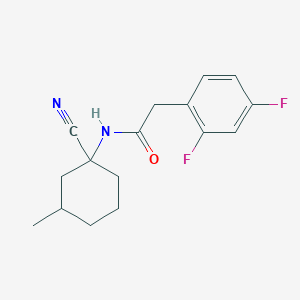

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
![N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467545.png)

